molecular formula C7H13NO B6178080 rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine CAS No. 2567489-85-2

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine

Cat. No.: B6178080
CAS No.: 2567489-85-2
M. Wt: 127.2
InChI Key:
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Description

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[221]heptan-6-amine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine typically involves the following steps:

    Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by functional group modifications to introduce the amine group.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
  • rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride

Uniqueness

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine is unique due to its specific oxabicycloheptane ring structure and the presence of a methyl group at the 4-position. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2567489-85-2

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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